molecular formula C25H28FN5O9 B2428528 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate CAS No. 1351601-91-6

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate

Cat. No.: B2428528
CAS No.: 1351601-91-6
M. Wt: 561.523
InChI Key: ZJXBRMPWTSIFBM-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole group, a piperazine group, and a fluorobenzyl group. Benzimidazole is a type of organic compound that is a heterocycle formed from benzene and imidazole. The molecule is planar with the nitrogen atoms exhibiting sp2 hybridization . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Fluorobenzyl refers to a benzyl group that has been substituted with a fluorine atom .


Molecular Structure Analysis

The benzimidazole group in the compound is a bicyclic heteroarene with a fused imidazole ring to a benzene ring . The piperazine ring is a saturated heterocyclic ring with two nitrogen atoms .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Piperazines can also participate in various reactions, such as alkylation and acylation .

Scientific Research Applications

ACAT Inhibition

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity for ACAT-1 over ACAT-2. This compound, known as K-604, shows promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticancer Activity

A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have shown significant in vitro anticancer activity against various human cancer cell lines, including cervical, breast, and kidney cancer. The structure and anticancer activity relationship of these compounds were supported by molecular docking studies (Boddu et al., 2018).

Anthelmintic Activity

Compounds with a similar structure, specifically N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide, have demonstrated good anthelmintic activity compared with standard drugs such as Albendazole and Piperazine (Kumar & Sahoo, 2014).

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which are structurally similar, have shown potent anti-microbial activity against various bacteria and fungi, as well as significant antioxidant activity (Naraboli & Biradar, 2017).

Antioxidant Activities

Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles have been synthesized and evaluated for their in vitro antioxidant properties. Some of these compounds exhibited high levels of inhibition on lipid peroxidation and radical scavenging activities (Alp et al., 2015).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of a benzimidazole group, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O.2C2H2O4/c22-17-7-5-16(6-8-17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-3-1-2-4-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXBRMPWTSIFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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